molecular formula C26H24N2O3 B7685807 N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B7685807
M. Wt: 412.5 g/mol
InChI Key: DBIUCVDUKGCMFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-8-11-22(14-18(17)2)28(26(30)19-9-12-23(31-3)13-10-19)16-21-15-20-6-4-5-7-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUCVDUKGCMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Quinoline Derivative: Starting with 2-hydroxyquinoline, a series of reactions including alkylation or acylation can be used to introduce the necessary substituents.

    Preparation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with appropriate amines under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide core using reagents such as coupling agents (e.g., EDC, DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: Used in assays to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Chemical Probes: Employed as a chemical probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-chlorobenzamide: Substitution of the methoxy group with a chlorine atom, potentially altering its electronic properties and biological activity.

Uniqueness

N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxybenzamide is unique due to the presence of both the methoxy group and the quinoline moiety, which can significantly influence its chemical behavior and biological interactions. The combination of these functional groups may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

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